1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride

CAS No.: 360067-61-4

Cat. No.: VC2856746

Molecular Formula: C15H27ClN2

Molecular Weight: 270.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 360067-61-4 |

|---|---|

| Molecular Formula | C15H27ClN2 |

| Molecular Weight | 270.84 g/mol |

| IUPAC Name | 1,3-dicyclohexyl-4,5-dihydroimidazol-1-ium;chloride |

| Standard InChI | InChI=1S/C15H27N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h13-15H,1-12H2;1H/q+1;/p-1 |

| Standard InChI Key | LHQYFSFMWRNVGD-UHFFFAOYSA-M |

| SMILES | C1CCC(CC1)N2CC[N+](=C2)C3CCCCC3.[Cl-] |

| Canonical SMILES | C1CCC(CC1)N2CC[N+](=C2)C3CCCCC3.[Cl-] |

Introduction

Chemical Properties and Structure

Molecular Identity and Structural Features

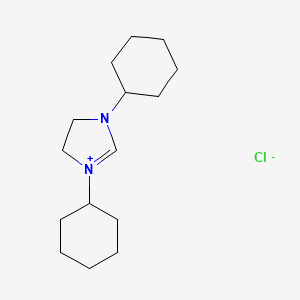

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride is defined by its unique molecular structure consisting of a dihydroimidazolium ring with two cyclohexyl substituents at the 1,3-positions. The chemical identity of this compound is well-established, with a defined CAS number and molecular formula that allows for precise identification in chemical databases and literature.

The central dihydroimidazolium ring provides the core reactive site of the molecule, while the cyclohexyl groups contribute to its steric and electronic properties. The chloride counterion balances the positive charge on the imidazolium nitrogen, resulting in a stable salt form that facilitates handling and storage under appropriate conditions.

Physical and Chemical Properties

The compound exhibits characteristic physical and chemical properties that define its behavior in different environments and reactions. These properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 360067-61-4 |

| Molecular Formula | C15H27ClN2 |

| Molecular Weight | 270.84 g/mol |

| Appearance | Solid (typical for imidazolium salts) |

| Solubility | Soluble in polar solvents (typical for ionic compounds) |

| Stability | Stable under standard conditions; sensitive to moisture |

| Counterion | Chloride |

The physical state and appearance of 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride is consistent with other imidazolium salts, which typically present as crystalline solids at room temperature. Like many compounds in this class, it likely exhibits good solubility in polar organic solvents, facilitating its use in various chemical transformations.

Synthesis Methods

Reaction Conditions and Considerations

Successful synthesis of 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride requires careful attention to reaction conditions. The following factors typically influence the efficiency and yield of imidazolium salt synthesis:

-

Solvent selection: Polar aprotic solvents often facilitate nucleophilic substitution reactions necessary for imidazolium formation

-

Temperature control: Moderate heating is typically required to overcome activation barriers

-

Reaction time: Extended reaction periods may be necessary for complete conversion

-

Exclusion of moisture: Water can interfere with certain synthesis routes

-

Purification methods: Recrystallization or column chromatography may be employed for obtaining high-purity product

Alternative Synthetic Approaches

Multiple synthetic pathways may lead to 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride, each with advantages and limitations. One alternative approach might involve the direct cyclization of N,N′-dicyclohexylethylenediamine with formaldehyde or paraformaldehyde under acidic conditions. Another method could involve anion exchange from another 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium salt to obtain the chloride form.

Applications in Chemistry and Research

Catalytic Applications

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride and similar imidazolium salts serve important functions in various catalytic processes. These compounds are often used as precursors to N-heterocyclic carbenes (NHCs), which can act as powerful organocatalysts or ligands for transition metal catalysts.

The catalytic applications extend to numerous reaction types:

-

Carbon-carbon bond formation reactions

-

Transesterification processes

-

Polymerization reactions

-

Cross-coupling transformations

-

Asymmetric catalysis when incorporated into chiral frameworks

Synthetic Intermediates

Beyond its direct applications, 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride serves as a valuable intermediate in the synthesis of more complex molecular structures. The imidazolium core provides a platform for further functionalization and derivatization, leading to compounds with applications in medicinal chemistry, materials science, and other fields.

Research Findings and Comparative Studies

Structure-Activity Relationships

Studies on imidazolium salts have revealed important structure-activity relationships that influence their behavior in various applications. While specific research on 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride is limited in the available literature, comparative studies with similar compounds provide insights into how structural modifications affect properties and reactivity.

The cyclohexyl substituents of 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride distinguish it from other imidazolium salts with different substituents, such as methyl, ethyl, or aryl groups. These structural differences influence solubility, melting point, and catalytic activity, among other properties.

Comparison with Similar Compounds

A related compound, 1,3-Dicyclohexyl-imidazolium chloride (CAS: 181422-72-0), differs slightly in structure from 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride. This related compound has a molecular formula of C15H25ClN2 and a molecular weight of approximately 268.82 g/mol. The structural difference lies in the saturation level of the imidazolium ring, with the related compound containing a fully unsaturated (aromatic) imidazolium core.

The following table compares key properties of these related compounds:

| Property | 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride | 1,3-Dicyclohexyl-imidazolium chloride |

|---|---|---|

| CAS Number | 360067-61-4 | 181422-72-0 |

| Molecular Formula | C15H27ClN2 | C15H25ClN2 |

| Molecular Weight | 270.84 g/mol | 268.82 g/mol |

| Ring Structure | Dihydroimidazolium (partially saturated) | Imidazolium (unsaturated) |

| Hydrogen Count | 27 | 25 |

This structural difference, though subtle, can significantly impact the compounds' reactivity, particularly in their ability to form N-heterocyclic carbenes and participate in catalytic processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume